4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine -

4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine

Catalog Number: EVT-5451500
CAS Number:
Molecular Formula: C21H20N6O
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives

Compound Description: These compounds were synthesized and evaluated for in vitro anticancer activity. The series includes various primary and secondary aliphatic or aromatic amines attached to the [5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl moiety. []

Relevance: These compounds share the 1,3,4-oxadiazole ring and the methylene linker connecting it to an amine functionality with 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine. Variations arise in the substituents on the phenyl ring attached to the oxadiazole (2,4-dichlorophenyl vs. phenyl) and the amine moiety. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound was crystallized and its structure determined using X-ray crystallography. Its crystal packing is characterized by C—H⋯N and C—H⋯O contacts. []

Relevance: This compound, like 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, contains a 5-phenyl-1,3,4-oxadiazol-2-ylmethyl unit linked to a nitrogen-containing heterocycle. While the heterocycle in the main compound is a pyrimidine, this compound features a pyridazinone ring. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound's structure was determined by X-ray crystallography, revealing a near-coplanar arrangement of the phenyl and oxadiazole rings. Its crystal packing involves C—(H,H)⋯O and C—H⋯N hydrogen bonds. []

Relevance: Similar to 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, this compound possesses the 5-phenyl-1,3,4-oxadiazol-2-ylmethyl motif connected to a nitrogen-containing heterocycle. The heterocycles differ, with this compound having a pyridazinone ring substituted with a morpholine group, while the main compound features a pyrimidine. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

Compound Description: These compounds were synthesized and screened for antimicrobial activity. They were prepared by alkylating 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with various benzyl chlorides, chloroacetamides, and 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. []

Relevance: This series shares the 5-phenyl-1,3,4-oxadiazol-2-yl unit with 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, though the connection and surrounding structures differ. Here, the oxadiazole is directly attached to a thienopyrimidine system, while in the main compound, it is linked through a methylene group to a pyrimidine. []

5-((5-Amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

Compound Description: This compound is an energetic material precursor synthesized and characterized using various techniques, including X-ray crystallography. Its structure shows intermolecular hydrogen bonds and π-interactions. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

Compound Description: These compounds were designed and synthesized with the goal of enhancing bacterial resistance. They were characterized and tested for their antibacterial potential. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It displayed promising efficacy in preclinical rheumatoid arthritis models and was selected for clinical development. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

Compound Description: These bi-heterocyclic propanamides were synthesized and evaluated for their urease inhibitory potential. They demonstrated promising activity against urease while showing low cytotoxicity. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: These bi-heterocycles, incorporating both 1,3-thiazole and 1,3,4-oxadiazole moieties, were synthesized and evaluated for their therapeutic potential against Alzheimer's disease and diabetes. They exhibited notable inhibitory activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. []

Relevance: These compounds, similar to 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, contain the 1,3,4-oxadiazole ring. While the main compound has a phenyl group directly attached to the oxadiazole, this series includes various aralkyl/aryl groups. Furthermore, this series features a thiazole ring linked through a sulfanyl acetamide group to the oxadiazole. []

N-(3-Methoxy-5-methyl-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide

Compound Description: This compound is mentioned in a patent describing its potential use in combination with LHRH analogs and/or bisphosphonates. []

5-((styrylsulfonyl)methyl)-1,3,4-Oxadiazol/Thiadiazol-2-amine Derivatives

Compound Description: This class of compounds was synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some derivatives, particularly 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide and 3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-butanamide, displayed significant antioxidant activity. []

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: The crystal structure of this compound was determined, revealing a 'U' shape with the thiadiazoyl and sulfonyl-benzene rings aligned to the same side. It forms supramolecular chains along the a axis through hydrogen bonds. []

(Z)-N-(1-(2-(2-Amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4,oxadiazol-3(2H)-yl)ethanone Analogs

Compound Description: These derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds (7c), (7g), and (7i) showed promising antimicrobial activity, while compounds 7c and 7g exhibited significant hydrogen peroxide scavenging activity. []

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: This series of compounds was synthesized and screened for antibacterial and hemolytic activity. They also underwent molecular docking studies to evaluate their enzyme inhibition potential, showing promise against α-glucosidase, butyrylcholinesterase, and lipoxygenase. []

1-(2-((1H-1,2,4-Triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone

Compound Description: The crystal structure of this compound was determined, revealing a nearly coplanar arrangement of the five atoms in the C8−O1−C7−N1−N2 fragment of the oxadiazole ring. []

6-(1H-Benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents

Compound Description: This series of compounds was synthesized and tested for antimicrobial activity. Some derivatives showed greater antimicrobial activity than the reference drug Streptomycin. Docking studies were conducted to investigate their mechanism of action. []

Relevance: This series shares the 1,2,4-oxadiazole ring with 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, though connected differently. In these compounds, the oxadiazole is linked to a thienopyrimidine through a methylene group, while in the main compound, a 5-phenyl-1,3,4-oxadiazol-2-ylmethyl unit is attached to a pyrimidine. This series also incorporates benzimidazole and acetamide moieties. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

Compound Description: This compound is a PDGF receptor tyrosine kinase inhibitor, potentially useful for treating angiotensin II-induced diseases. [, ]

TG100435 ([7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and TG100855 ([7-(2,6-Dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine)

Compound Description: TG100435 is a multitargeted Src family kinase inhibitor with anticancer activity. TG100855 is its major N-oxide metabolite, displaying even greater potency. [, , ]

Relevance: While these compounds are structurally dissimilar to 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, they represent examples of how minor structural modifications, such as N-oxidation, can significantly impact biological activity. TG100435 and TG100855 highlight the importance of understanding metabolic transformations in drug development. [, , ]

N-{(2S)-3-Hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-phenyl-2-butyl}-4-methylbenzenesulfonamide

Compound Description: The crystal structure of this compound shows a 'U' shape with the thiadiazolyl and sulfonyl-benzene rings oriented to the same side. Intermolecular hydrogen bonds lead to a supramolecular chain formation. []

Relevance: This compound shares the 1,3,4-thiadiazole ring with some analogs discussed in the provided papers, though it is not directly related to 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine. The compound highlights the structural diversity achievable by combining different heterocycles and functional groups. []

Chalcones Bridged with 1,3,4-Oxadiazole Linkers

Compound Description: These compounds were designed, synthesized, and evaluated for their in vitro antibacterial potency against Gram-positive and Gram-negative bacteria and fungal strains. Some compounds showed promising activity compared to standard drugs like rifamycin, ciprofloxacin, and fluconazole. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) modulator, showing promise for treating cancer, particularly non-small cell lung cancer (NSCLC). []

Relevance: While structurally distinct from 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, this compound, like the compound in entry 17, highlights the significance of pyrimidine derivatives in medicinal chemistry, particularly in developing anticancer agents. []

HNPC-A9229 (5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine)

Compound Description: HNPC-A9229 is a pyrimidin-4-amine derivative with excellent fungicidal activity against various plant pathogens. It surpasses or rivals the efficacy of commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam, while exhibiting low toxicity to rats. []

Relevance: Although structurally distinct from 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, this compound, similar to the compounds in entries 17 and 21, showcases the importance of pyrimidines as scaffolds for designing biologically active compounds, particularly in the field of pesticides and fungicides. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

Compound Description: This complex compound was synthesized and characterized using various spectroscopic techniques. []

Anthranilic diamides analogs (5a–x) containing 1,3,4-oxadiazole rings

Compound Description: This series of compounds was synthesized and evaluated for their insecticidal activity against the diamondback moth (Plutella xylostella). Some compounds, particularly 3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (5d), displayed high insecticidal activity. []

4-Oxo-and 4-Thio-5-methyl-6-(1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines Derivatives

Compound Description: These compounds were synthesized and screened for antimicrobial activity. Several derivatives showed activity against Candida albicans fungi and Staphylococcus aureus and Bacillus subtilis bacterial strains. []

N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide (a3), 5-[(naphthalen-2-yloxy)methyl]1,3,4-oxadiazole-2-thiol (b3), 3-phenyl-5-(o-hydroxyphenyl)-1-[2-(p-N-acetylaminophenoxyacetylpyrazole (a6) and 3-phenyl-5-(o-hydroxy phenyl)-1-[2-(2’-naphthyloxy)acetyl] pyrazole (b6)

Compound Description: These compounds were computationally docked against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). They were subsequently evaluated for toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Compound a3 showed moderate activity across all assays, b3 demonstrated good affinity for COX-2 and 5-LOX, correlating with its analgesic and anti-inflammatory effects. Compound a6 exhibited binding to all targets and antioxidant potential, while b6 showed binding to tubulin and potent activity in toxicity assessment and tumor inhibition. []

N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Compound Description: This compound was synthesized from the phenyl acetates of 3-acetyl-5-(3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl in alkaline medium and characterized using spectroscopic methods. []

Relevance: While this compound doesn't directly share the 1,3,4-oxadiazole ring present in 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, its synthesis involves a 1,3,4-oxadiazole intermediate. This emphasizes the versatility of 1,3,4-oxadiazoles as building blocks in organic synthesis. []

N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides Derivatives

Compound Description: These compounds were designed and synthesized, and their herbicidal activity was evaluated. Several derivatives showed good herbicidal activity against various dicotyledonous weeds. []

1, 4-Benzothiazine Containing Thiosemicarbazides and 1, 3, 4-Oxadiazole Derivatives

Compound Description: This series of compounds was synthesized and tested for antibacterial and antifungal activity against different microorganisms. []

3,4-Dihydropyrimidin-2(1H)-One Analogues bearing oxadiazole and pyridine

Compound Description: These compounds were synthesized using microwave irradiation and evaluated for their antimicrobial and antituberculosis activities. Several derivatives showed potent antimicrobial activity against various bacterial and fungal strains, as well as antitubercular activity against Mycobacterium tuberculosis. []

Biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. Some derivatives exhibited good antimicrobial activity compared to ampicillin. []

Relevance: While this series does not directly relate to 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, it demonstrates the potential of combining different heterocyclic systems, in this case, 1,2,4-triazol-3-one and 1,3,4-thiadiazole, for developing antimicrobial agents. This approach parallels the use of 1,3,4-oxadiazole and pyrimidine in the main compound. []

Pyrazole and 1,3,4-Oxadiazole Derivatives of 2-Phenyl-1,8-naphthyridine

Compound Description: These compounds were synthesized and tested for their antibacterial activity using streptomycin as a reference compound. []

Pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives

Compound Description: These compounds were synthesized and evaluated for their vasodilator activity. Some pyrazolo[1,5-a][1,3,5]triazine derivatives, particularly 2-dichloromethyl-7-methyl-4-(furan-2-yl)pyrazolo[1,5-a][1,3,5]triazine and 2-dichloromethyl-7-methyl-4-(pyridin-3-yl)pyrazolo[1,5-a][1,3,5]triazine, displayed promising vasodilator effects. []

Relevance: These compounds are not directly related to 4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine, but they demonstrate the exploration of diverse heterocyclic systems, including pyrimidines, for various biological activities. While the main compound combines 1,3,4-oxadiazole and pyrimidine for potential biological applications, this series focuses on pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine frameworks for vasodilator activity. []

1-(5-((5-chloro-3-(1(pyridine-4-yl)-4-(1-(4-substituted phenyl)-1H-tetrazol-5-yl) -1H-pyrazol-3-yl)-1H-indol-1-yl)methyl)-2-(4-substituted phenyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

Compound Description: These complex compounds were synthesized and evaluated for their antibacterial and antifungal activities. Some derivatives showed good activity compared to standard compounds. []

Properties

Product Name

4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine

IUPAC Name

4-(2,6-dimethylpyridin-3-yl)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidin-2-amine

Molecular Formula

C21H20N6O

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C21H20N6O/c1-14-9-10-17(15(2)23-14)18-11-12-22-21(24-18)27(3)13-19-25-26-20(28-19)16-7-5-4-6-8-16/h4-12H,13H2,1-3H3

InChI Key

JUEQGSRPJDKUAH-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C=C1)C2=NC(=NC=C2)N(C)CC3=NN=C(O3)C4=CC=CC=C4)C

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC(=NC=C2)N(C)CC3=NN=C(O3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.